molecular formula C9H12O5 B057766 Dimethyl 2-(3-methoxyallylidene)malonate CAS No. 41530-32-9

Dimethyl 2-(3-methoxyallylidene)malonate

Cat. No. B057766
CAS RN: 41530-32-9
M. Wt: 200.19 g/mol
InChI Key: NOBNTZJTOBIOHL-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 2-(3-methoxyallylidene)malonate and related compounds has been explored through various methodologies. For instance, a simple synthetic approach based on B(C6F5)3-induced domino dimerization was developed for a structurally related compound, showcasing the versatility in synthetic strategies (Boichenko et al., 2020). Another method involves the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene, demonstrating base-catalyzed C–C bond cleavage reactions (Kitano et al., 1994).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR techniques to elucidate the compound's geometry and electronic structure. Although specific studies on dimethyl 2-(3-methoxyallylidene)malonate's molecular structure were not found, related compounds have been analyzed, indicating the importance of intramolecular interactions and conformational dynamics in determining their chemical behavior.

Chemical Reactions and Properties

Dimethyl 2-(3-methoxyallylidene)malonate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, electrooxidation in methanol led to cyclized products in moderate to good yields, demonstrating its propensity for undergoing transformative chemical reactions under specific conditions (Okimoto et al., 2013).

Scientific Research Applications

Synthesis Approaches
Dimethyl 2-(3-methoxyallylidene)malonate and related compounds have been explored for various synthesis approaches and chemical reactions. For instance, a synthetic approach for a similar compound, dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate, was developed, focusing on B(C6F5)3-induced domino dimerization of related diesters (Boichenko et al., 2020).

Chemical Reactions and Properties
In another study, the oxidative addition of dimethyl malonate to ring-substituted styrenes led to the formation of various products including substituted dimethyl (2-oxo-2-phenylethyl) malonate and methyl 2-oxo-5-phenyltetrahydrofuran-3-carboxylate, along with small amounts of other derivatives. A tentative mechanism supporting the formation of these products was also presented (Nair, Mathew, & Nair, 1997).

Additionally, electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates in methanol, in the presence of potassium iodide and a base or a neutral salt, resulted in the corresponding cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. This reaction was carried out under mild conditions and is presumed to proceed via a two-electron oxidation process (Okimoto et al., 2013).

Insights into Condensation Reactions
Research into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate (DMM) revealed that the condensation, catalyzed by sodium methoxide, yielded (CH3OCO)2CHNa (DMNa) instead of DMM due to the easy deprotonation of DMM by the methoxide catalyst. The base strength of the catalyst was found to significantly affect the condensation reaction and the DMM yield (Zheng et al., 2018).

Dimethyl Malonate in Base-Catalyzed Condensation Reactions
The base-catalyzed condensation of dimethyl malonate with 5-chloro-2-methoxytropone showed solvent-dependent nucleophilic attack sites; the normal substitution product was predominant in benzene, while the cine-substitution products were exclusive in methanol. A similar trend was observed with 2,5-dichlorotropone (Nozoe, Takeshita, & Tajiri, 1983).

Future Directions

Dimethyl 2-(3-methoxyallylidene)malonate is widely used in scientific research. Future directions could include further exploration of its synthesis and potential applications in various fields of research .

properties

IUPAC Name

dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBNTZJTOBIOHL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyallylidene)malonic acid dimethyl ester

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